molecular formula C9H7Li B6317053 Indenyllithium CAS No. 20669-47-0

Indenyllithium

Cat. No. B6317053
CAS RN: 20669-47-0
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Patent
US05312938

Procedure details

A 250 mL Schlenk flask is charged with diethyl ether, 100 mL, then chilled to -20° C. To the chilled solvent is added n-butyllithium, 5.4 mL of a 2.79M in hexane (15 mmole). To the magnetically stirred mixture is added nitrogen degassed indene, 1.92 mL (16.5 mmole). The mixture is stirred overnight at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li:5])[CH2:2][CH2:3][CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C>C(OCC)C>[CH-:1]1[C:10]2[C:4](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:3]=[CH:2]1.[Li+:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15 mmol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the magnetically stirred mixture is added nitrogen
CUSTOM
Type
CUSTOM
Details
degassed indene, 1.92 mL (16.5 mmole)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[CH-]1C=CC2=CC=CC=C12.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.